Diallyl hydrogen phosphate
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Overview
Description
Diallyl hydrogen phosphate is an organophosphorus compound with the molecular formula C6H11O3P It is characterized by the presence of two allyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with allyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diallyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diallyl phosphate.
Substitution: It can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form phosphoric acid and allyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Oxidation: Diallyl phosphate
Substitution: Various substituted phosphates depending on the reagents used
Hydrolysis: Phosphoric acid and allyl alcohol
Scientific Research Applications
Diallyl hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diallyl hydrogen phosphate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diallyl phosphite
- Diallyl phosphate
- Diallyl disulfide
Comparison
Diallyl hydrogen phosphate is unique due to its specific combination of allyl groups and phosphate moiety. Compared to diallyl phosphite, it has a different oxidation state of phosphorus. Diallyl phosphate, on the other hand, is an oxidized form of this compound. Diallyl disulfide, while containing allyl groups, belongs to a different class of compounds and exhibits distinct chemical properties .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open up possibilities for medical and industrial applications. Further research is needed to fully explore and harness its capabilities.
Properties
IUPAC Name |
bis(prop-2-enyl) hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCOERCPMMDNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(=O)(O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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